molecular formula C9H12N2O2 B14853516 3-(6-Methoxypyridin-2-YL)oxetan-3-amine

3-(6-Methoxypyridin-2-YL)oxetan-3-amine

Cat. No.: B14853516
M. Wt: 180.20 g/mol
InChI Key: UUPIPNJZULWHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methoxypyridin-2-YL)oxetan-3-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a methoxypyridine ring attached to an oxetane ring, which is further connected to an amine group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-2-YL)oxetan-3-amine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-2-YL)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxetane derivatives, while reduction can produce amine derivatives with altered functional groups .

Scientific Research Applications

3-(6-Methoxypyridin-2-YL)oxetan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-2-YL)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxypyridin-2-YL)oxetan-3-amine is unique due to the presence of both the methoxypyridine and oxetane rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)oxetan-3-amine

InChI

InChI=1S/C9H12N2O2/c1-12-8-4-2-3-7(11-8)9(10)5-13-6-9/h2-4H,5-6,10H2,1H3

InChI Key

UUPIPNJZULWHOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2(COC2)N

Origin of Product

United States

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